3-Hydroxyphloretin
Overview
Description
3-Hydroxyphloretin belongs to the class of organic compounds known as 2’-hydroxy-dihydrochalcones. These are organic compounds containing a dihydrochalcone skeleton that carries a hydroxyl group at the 2’-position . It is considered to be a flavonoid .
Synthesis Analysis
The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to sieboldin biosynthesis . Two putative 3-hydroxylases in two wild Malus species were identified whose DHC profile is dominated by sieboldin . CYP98A proteins of wild Malus accessions were able to produce 3-hydroxyphloretin, ultimately leading to sieboldin accumulation by co-expression with PGT2 .
Molecular Structure Analysis
3-Hydroxyphloretin is a phenylpropanoid lacking the heterocyclic C ring and the double bond between α and β positions on the three carbon atoms bridge between homocycles rings A and B . This makes 3-hydroxyphloretin a very flexible molecule, able to bind efficiently with biological macromolecules .
Chemical Reactions Analysis
3-Hydroxyphloridzin and 3-hydroxyphloretin can occur as intermediates in the oxidation of phloridzin and phloretin by polyphenol oxidases (PPO) .
Scientific Research Applications
Antioxidant and Anticancer Properties : 3-Hydroxyphloretin has been identified as an excellent antioxidant among several dihydrochalcone compounds isolated from ornamental Malus 'Red Splendor' fruit. Its antioxidant capacity was evaluated using DPPH and ABTS assays. This compound also exhibited notable cytotoxicity against different cancer cell lines, suggesting potential benefits for human health (Xiao et al., 2017).
Antibacterial Activity : Research indicates that 3-Hydroxyphloretin shows antibacterial effects on both Gram-positive and Gram-negative bacteria. It can cause damage to bacterial cells by increasing protein and inorganic phosphate leakage. The study highlights its potential for broad-spectrum antibacterial properties and applications in the food industry (Wang et al., 2020).
Enzymatic Production and Bioactivity : Enzymatic production of 3-OH Phlorizin, a glucoside of 3-OH phloretin, has been explored. 3-OH phloretin has shown potent inhibitory effects on the differentiation of preadipocytes into adipocytes and lipid accumulation, indicating its potential as a bioactive polyphenol with health benefits (Nguyen et al., 2021).
Skin Care Applications : In a study focused on the Formosan apple, 3-Hydroxyphloretin was identified as an active constituent with potent hydroxyl radical-scavenging and cellular tyrosinase-reducing activities in human epidermal melanocytes. These findings suggest its potential use as a cosmetic agent (Lin et al., 2007).
Pharmacokinetic Studies : 3-Hydroxyphloretin was studied for its pharmacokinetic properties. A high-performance liquid chromatographic method was developed for the determination of phloretin (related to 3-Hydroxyphloretin) in rat serum, aiding in the understanding of its kinetics in biological systems (Remsberg et al., 2010).
Anti-Cancer Effects and Mechanisms : The biochemical basis of the anti-cancer effects of phloretin, including 3-Hydroxyphloretin, was explored. The review discusses how phloretin influences cancer cell signaling and its potential as an anti-cancer agent (Choi, 2019).
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1,3,5-7,16-17,19-21H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNABJBYLQABXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
Synthesis routes and methods
Procedure details
Citations
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